

Data Presentation: ^1H and ^{13}C NMR of Allyl Butyrate

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Compound of Interest

Compound Name: **Allyl butyrate**

Cat. No.: **B1265518**

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The following tables summarize the quantitative ^1H and ^{13}C NMR spectral data for **allyl butyrate**, recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectral Data of **Allyl Butyrate** (in CDCl_3)

Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-A	5.906	ddt
H-B	5.32	d
H-C	5.23	d
H-D	4.578	d
H-E	2.310	t
H-F	1.667	sextet
H-G	0.963	t

Data sourced from ChemicalBook[1][2]

Table 2: ^{13}C NMR Spectral Data of **Allyl Butyrate** (in CDCl_3)

Assignment	Chemical Shift (δ , ppm)
C=O	173.2
-CH=	132.3
=CH ₂	118.1
-O-CH ₂ -	64.9
-CH ₂ -C=O	36.2
-CH ₂ -	18.4
-CH ₃	13.6

Data sourced from multiple references.[1][3]

Experimental Protocols

Reproducible and high-quality NMR data are contingent upon meticulous sample preparation and standardized instrument parameters.

Sample Preparation

- **Sample Quantity:** For ^1H NMR, 5-25 mg of the compound is typically sufficient.[4] For ^{13}C NMR, a higher quantity of 50-100 mg is generally required to achieve a good signal-to-noise ratio in a reasonable timeframe.[4]
- **Solvent Selection:** High-purity deuterated solvents are essential to minimize solvent signals in the ^1H NMR spectrum.[4] Chloroform-d (CDCl_3) is a common solvent for compounds like **allyl butyrate**.[4] The sample should be dissolved in approximately 0.5 to 0.7 mL of the deuterated solvent.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0.00 ppm.[4] Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl_3 at $\delta = 7.26$ ppm for ^1H NMR and $\delta = 77.16$ ppm for ^{13}C NMR).[4]

- **Filtration:** The sample must be fully dissolved. If any solid particles are present, the solution should be filtered through a pipette with a small cotton or glass wool plug to prevent poor magnetic field homogeneity, which can lead to broad spectral lines.[4]

¹H NMR Data Acquisition

- **Spectrometer Setup:** The sample tube is placed in the spectrometer, and the instrument is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity.[4]
- **Acquisition Parameters:**
 - **Pulse Angle:** A 30-90° pulse is typically used.[4]
 - **Number of Scans (NS):** 8 to 16 scans are usually sufficient for routine characterization.[4][5]
 - **Acquisition Time (AQ):** An acquisition time of 2-4 seconds is common.[4][5]
 - **Relaxation Delay (D1):** A relaxation delay of 1-5 seconds helps ensure full relaxation of protons for accurate integration.[5]

¹³C NMR Data Acquisition

- **Spectrometer Setup:** The NMR probe is tuned and matched to the ¹³C frequency.[5]
- **Acquisition Parameters:**
 - **Pulse Program:** A standard proton-decoupled experiment is used.
 - **Relaxation Delay (D1):** A common starting point is a 2-second delay.[4]
 - **Number of Scans (NS):** Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[5]
 - **Acquisition Time (AQ):** Typically 1-2 seconds.[5]

Data Processing

- Fourier Transform: A Fourier transform is applied to the Free Induction Decay (FID) signal.
- Phasing and Baseline Correction: The resulting spectrum is phase-corrected, and the baseline is corrected to ensure accurate signal integration.[5]
- Referencing: The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.[5]
- Integration: The signals are integrated to determine the relative number of protons corresponding to each signal.[5]

Mandatory Visualization

The following diagram illustrates the chemical structure of **allyl butyrate** with atom labels corresponding to the assignments in the NMR data tables.

Caption: Structure of **allyl butyrate** with proton and carbon assignments.

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References

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- To cite this document: BenchChem. [Data Presentation: ^1H and ^{13}C NMR of Allyl Butyrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265518#1h-nmr-and-13c-nmr-spectral-data-of-allyl-butyrate>

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